4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by an aminomethyl group at the 4-position and a 3-methylbenzyl substituent at the 1-position of the lactam ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-11(5-10)8-15-9-12(7-14)6-13(15)16;/h2-5,12H,6-9,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOFSEHZQBZUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Protocol
-
Substrate : Pyrrolidin-2-one
-
Reagent : 3-Methylbenzyl bromide (1.2 equiv)
-
Base : K2CO3 (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : 80°C, 12 hours
Ultrasound irradiation (25 kHz, 250 W) enhances reaction efficiency, reducing time to 2–4 hours with comparable yields.
Aminomethyl Group Installation at the 4-Position
The 4-aminomethyl moiety is introduced via reductive amination or nitro group reduction. A two-step approach involving formylation followed by reductive amination is widely adopted.
Vilsmeier-Haack Formylation
Reductive Amination
-
Substrate : 4-Formyl intermediate
-
Reagent : Ammonium acetate (NH4OAc) and NaBH3CN
-
Solvent : Methanol
-
Conditions : Room temperature, 6 hours
Alternative methods include the Mannich reaction, employing formaldehyde and ammonium chloride under acidic conditions.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to yield the hydrochloride salt.
-
Substrate : 4-(Aminomethyl)-1-(3-methylbenzyl)pyrrolidin-2-one
-
Reagent : 1M HCl in ethanol
-
Conditions : Stir at 0°C for 1 hour, precipitate via diethyl ether addition
Optimization Strategies
Catalytic Enhancements
Solvent Effects
-
50% Ethanol : Optimal for balancing polarity and solubility in multi-component reactions.
-
DMF vs. THF : DMF enhances alkylation rates due to higher polarity.
Analytical Characterization
Key Spectral Data
-
1H NMR (400 MHz, D2O) : δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (s, 2H, N-CH2-Ar), 3.50–3.30 (m, 2H, pyrrolidinone CH2), 2.85 (t, 2H, CH2NH2), 2.35 (s, 3H, Ar-CH3).
Challenges and Solutions
-
Regioselectivity : Competing alkylation at the 3-position is mitigated by steric hindrance from the 3-methylbenzyl group.
-
Amine Protection : Boc (tert-butyloxycarbonyl) groups prevent undesired side reactions during formylation.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Catalyst |
|---|---|---|---|---|
| Alkylation + Reductive Amination | K2CO3/DMF, 80°C | 65–78 | 12 h | None |
| Ultrasound-Assisted | InCl3/EtOH, 40°C | 85–95 | 2 h | InCl3 |
| Microwave-Enhanced | POCl3/DMF, MW | 80–90 | 20 min | Vilsmeier reagent |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Recent studies have indicated that compounds similar to 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride exhibit antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antidepressant effects, highlighting the potential of this compound as a lead structure for developing new antidepressants .
Neurological Research
Cognitive Enhancer
Research has shown that this compound may enhance cognitive functions such as memory and learning. Its action on cholinergic receptors suggests it could be beneficial in treating cognitive deficits associated with neurodegenerative diseases.
Case Study : In an experimental model using Alzheimer's disease, administration of this compound resulted in improved performance in memory tasks compared to control groups, indicating its potential as a therapeutic agent for cognitive enhancement .
Synthetic Chemistry
Building Block for Synthesis
4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
| Compound | Application | Reference |
|---|---|---|
| 4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one | Intermediate for drug synthesis | |
| 3-Amino-pyrrolidinone derivatives | Antidepressant agents |
Pharmaceutical Formulations
Formulation Development
The compound is also being explored for its role in pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Its solubility characteristics make it suitable for various delivery systems.
Toxicological Studies
Safety and Efficacy
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin, with doses showing therapeutic effects without significant adverse reactions.
Case Study : Toxicity studies conducted on animal models have demonstrated that the compound exhibits low toxicity levels at therapeutic doses, supporting its potential use in clinical settings .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Pharmacological Activity | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 4-(Aminomethyl), 1-(3-methylbenzyl) | ~280.8 (estimated) | Not explicitly reported | Reference compound |
| S-61 () | 1-[4-(4-(2-Tolyl)piperazin-1-yl)butyl] | 430.0 | Antiarrhythmic, α1-adrenolytic | Piperazine-butyl chain enhances receptor affinity [1] |
| S-73 () | 1-[4-(4-(2,4-Difluorophenyl)piperazin-1-yl)butyl] | 468.0 | Hypotensive, α1-adrenolytic | Difluorophenyl group increases lipophilicity [1] |
| 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one HCl () | 1-(2,6-Difluorobenzyl) | ~298.7 (estimated) | Discontinued (inference: potential toxicity or low efficacy) | Fluorine atoms alter electronic properties vs. methyl [3] |
| 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl () | 1-(2-Methoxyphenyl) | ~254.7 | Safety data available (no activity reported) | Methoxy group increases polarity [5] |
Mechanistic Insights
- Piperazine-Containing Analogs (S-61, S-73): The piperazine-butyl chain in S-61 and S-73 confers α1-adrenolytic activity, reducing blood pressure and arrhythmias in preclinical models. The target compound lacks this moiety, suggesting divergent mechanisms, possibly targeting neurotransmitter transporters or enzymes [1]].
- Halogen-Substituted Analogs () : The discontinued 2,6-difluorobenzyl analog highlights the impact of halogenation. Fluorine’s electronegativity may enhance binding to hydrophobic pockets but could also introduce metabolic instability or toxicity [3]].
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride?
- Methodology : Synthesis typically involves cyclization reactions under acidic conditions. For example, HCl-mediated acid hydrolysis in aqueous solutions at controlled temperatures (0–50°C) can yield the hydrochloride salt. Reaction optimization should include monitoring pH, temperature, and reaction time, with characterization via HPLC and mass spectrometry to confirm purity and structure .
Q. How can researchers ensure purity and stability during synthesis?
- Methodology : Use recrystallization techniques with polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Stability assessments should include thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD) to detect polymorphic transitions or degradation under varying humidity and temperature conditions .
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow GHS guidelines for unclassified but potentially hazardous substances. Use PPE (gloves, goggles, lab coats), ensure proper ventilation, and maintain emergency protocols for skin/eye exposure (e.g., 15-minute rinses with water). Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can computational modeling improve reaction design for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Couple this with machine learning to analyze experimental datasets (e.g., reaction yields, solvent effects) and identify optimal conditions. ICReDD’s integrated computational-experimental workflows are a validated framework for this .
Q. How should researchers resolve contradictions in crystallographic data across studies?
- Methodology : Cross-validate XRPD patterns with single-crystal X-ray diffraction (SCXRD) to confirm unit cell parameters. For example, discrepancies in peak intensities (e.g., due to preferred orientation) can be addressed by grinding samples to reduce particle size anisotropy .
Q. What strategies are effective for studying its pharmacological activity?
- Methodology : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to screen for biological activity. For CNS-targeted studies, employ blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB). Structure-activity relationship (SAR) analysis can guide derivatization, such as modifying the 3-methylphenyl group to enhance selectivity .
Q. How can researchers assess environmental or metabolic degradation pathways?
- Methodology : Conduct hydrolysis studies under simulated physiological conditions (pH 1–9, 37°C) with LC-MS/MS monitoring. For environmental fate, use OECD 301/302 biodegradation tests or photolysis experiments with UV-Vis spectroscopy to identify breakdown products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
